Cas no 536701-82-3 (ethyl 4-{2-(2-methyl-1H-indol-3-yl)sulfanylacetamido}benzoate)

ethyl 4-{2-(2-methyl-1H-indol-3-yl)sulfanylacetamido}benzoate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 4-{2-(2-methyl-1H-indol-3-yl)sulfanylacetamido}benzoate
- ethyl 4-(2-((2-methyl-1H-indol-3-yl)thio)acetamido)benzoate
- AKOS024584650
- TDR77201
- 536701-82-3
- Oprea1_830868
- F0575-0016
- SR-01000906977
- CHEMBL2093195
- ethyl 4-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate
- ethyl 4-[[2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetyl]amino]benzoate
- SR-01000906977-1
-
- Inchi: 1S/C20H20N2O3S/c1-3-25-20(24)14-8-10-15(11-9-14)22-18(23)12-26-19-13(2)21-17-7-5-4-6-16(17)19/h4-11,21H,3,12H2,1-2H3,(H,22,23)
- InChI Key: OVXGMMFXBZIHRA-UHFFFAOYSA-N
- SMILES: S(CC(NC1C=CC(C(=O)OCC)=CC=1)=O)C1=C(C)NC2C=CC=CC=21
Computed Properties
- Exact Mass: 368.11946368g/mol
- Monoisotopic Mass: 368.11946368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 7
- Complexity: 493
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 96.5Ų
ethyl 4-{2-(2-methyl-1H-indol-3-yl)sulfanylacetamido}benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0575-0016-2mg |
ethyl 4-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate |
536701-82-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0575-0016-4mg |
ethyl 4-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate |
536701-82-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0575-0016-5mg |
ethyl 4-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate |
536701-82-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0575-0016-5μmol |
ethyl 4-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate |
536701-82-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0575-0016-10μmol |
ethyl 4-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate |
536701-82-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0575-0016-30mg |
ethyl 4-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate |
536701-82-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0575-0016-25mg |
ethyl 4-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate |
536701-82-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0575-0016-2μmol |
ethyl 4-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate |
536701-82-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0575-0016-20μmol |
ethyl 4-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate |
536701-82-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0575-0016-15mg |
ethyl 4-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate |
536701-82-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
ethyl 4-{2-(2-methyl-1H-indol-3-yl)sulfanylacetamido}benzoate Related Literature
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
Additional information on ethyl 4-{2-(2-methyl-1H-indol-3-yl)sulfanylacetamido}benzoate
Comprehensive Overview of Ethyl 4-{2-(2-Methyl-1H-indol-3-yl)sulfanylacetamido}benzoate (CAS No. 536701-82-3)
Ethyl 4-{2-(2-methyl-1H-indol-3-yl)sulfanylacetamido}benzoate, with the CAS number 536701-82-3, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining an indole core with a benzoate ester moiety, linked via a sulfanylacetamido bridge. Its structural complexity makes it a promising candidate for applications in drug discovery, particularly in targeting enzyme inhibition and receptor modulation.
In recent years, the demand for indole derivatives like ethyl 4-{2-(2-methyl-1H-indol-3-yl)sulfanylacetamido}benzoate has surged due to their versatility in medicinal chemistry. Researchers are particularly interested in its potential as a scaffold for kinase inhibitors or anti-inflammatory agents, aligning with trends in personalized medicine and targeted therapies. The compound’s sulfanylacetamido group also suggests possible applications in protease inhibition, a hot topic in oncology and infectious disease research.
From a synthetic perspective, CAS 536701-82-3 exemplifies the growing interest in heterocyclic compounds with multifunctional groups. Its synthesis often involves amidation reactions and esterification, techniques widely discussed in organic chemistry forums. The compound’s benzoate ester component is particularly noteworthy, as esters are frequently used to improve the bioavailability of drug candidates—a key concern in modern pharmacology.
Analytical characterization of ethyl 4-{2-(2-methyl-1H-indol-3-yl)sulfanylacetamido}benzoate typically employs HPLC, NMR spectroscopy, and mass spectrometry, reflecting industry standards for purity verification. These methods are critical given the compound’s potential use in high-throughput screening (HTS) platforms, where reproducibility is paramount. Discussions on platforms like ResearchGate often highlight the need for reliable reference standards for such niche molecules.
Beyond pharmaceuticals, this compound’s indole-thioether motif has sparked interest in materials science, particularly in designing organic semiconductors or photocatalysts. The 2-methylindole subunit is known to contribute to electron-rich systems, a property leveraged in optoelectronic applications. This interdisciplinary relevance makes CAS 536701-82-3 a frequent subject in patent literature and grant proposals.
Environmental and regulatory considerations for ethyl 4-{2-(2-methyl-1H-indol-3-yl)sulfanylacetamido}benzoate are also under scrutiny. While not classified as hazardous, its biodegradation pathways and ecotoxicological profile are areas of active study, especially with rising emphasis on green chemistry principles. Suppliers often provide SDS documentation detailing handling precautions, aligning with global chemical safety standards.
In summary, 536701-82-3 represents a convergence of synthetic innovation and therapeutic potential. Its multi-target drug design capabilities and structural modularity ensure its place in contemporary research, while its analytical challenges underscore the need for advanced characterization tools. As the scientific community prioritizes fragment-based drug discovery and sustainable synthesis, this compound will likely remain a focal point for years to come.
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